5-amino-2-cycloheptyl-2,3-dihydro-1H-isoindole-1,3-dione
Description
Properties
IUPAC Name |
5-amino-2-cycloheptylisoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c16-10-7-8-12-13(9-10)15(19)17(14(12)18)11-5-3-1-2-4-6-11/h7-9,11H,1-6,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEWJRQUIQOCDRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)N2C(=O)C3=C(C2=O)C=C(C=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 4-Nitrophthalic Anhydride
The process begins with the nitration of phthalic anhydride using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C. This electrophilic substitution introduces a nitro group at the 4-position of the benzene ring, yielding 4-nitrophthalic anhydride. The regioselectivity of nitration is critical, as the electron-withdrawing effect of the anhydride groups directs nitration to the para position relative to one carbonyl group.
Reaction Conditions :
Condensation with Cycloheptylamine
4-Nitrophthalic anhydride is reacted with cycloheptylamine in glacial acetic acid under reflux to form 5-nitro-2-cycloheptyl-isoindole-1,3-dione. The amine attacks the electrophilic carbonyl carbons, leading to ring closure and the formation of the isoindoline-1,3-dione core.
Reaction Conditions :
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Solvent: Glacial acetic acid (50–75 mL per 10 mmol substrate)
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Temperature: 120–130°C
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Duration: 20–24 hours
Characterization :
Catalytic Hydrogenation
The nitro group at position 5 is reduced to an amino group using hydrogen gas (H₂) and palladium on carbon (Pd/C) in acetic acid. This step requires careful control of hydrogen pressure to avoid over-reduction or side reactions.
Reaction Conditions :
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Catalyst: 10% Pd/C (5–10 wt% of substrate)
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Pressure: 50–60 psi H₂
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Solvent: Acetic acid
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Temperature: 25–30°C
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Duration: 6–8 hours
Characterization :
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IR (KBr) : 3450 cm⁻¹ (N-H stretch), 1698 cm⁻¹ (C=O stretch).
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¹³C NMR (100 MHz, DMSO-d₆) : δ 168.2 (C=O), 145.1 (C-5), 134.7–125.3 (aromatic carbons), 55.1 (cycloheptyl CH), 28.3–24.5 (cycloheptyl CH₂).
Direct Amination via Buchwald-Hartwig Coupling
Synthesis of 2-Cycloheptyl-5-bromoisoindole-1,3-dione
A bromine atom is introduced at position 5 of 2-cycloheptyl-isoindole-1,3-dione using N-bromosuccinimide (NBS) in dimethylformamide (DMF). This electrophilic substitution is facilitated by the electron-deficient aromatic ring.
Reaction Conditions :
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Brominating agent: NBS (1.1 equiv)
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Solvent: DMF
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Temperature: 80°C
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Duration: 12 hours
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Yield: 65–70%
Palladium-Catalyzed Amination
The brominated intermediate undergoes a Buchwald-Hartwig coupling with ammonia or an ammonia equivalent to introduce the amino group. This method avoids the need for nitro group reduction and offers better functional group tolerance.
Reaction Conditions :
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Catalyst: Pd(OAc)₂ (5 mol%)
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Ligand: Xantphos (10 mol%)
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Base: Cs₂CO₃ (2.0 equiv)
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Solvent: Toluene
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Temperature: 110°C
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Duration: 24 hours
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Yield: 50–60%
Limitations :
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Lower yields compared to the nitration-reduction pathway.
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Requires rigorous exclusion of moisture and oxygen.
Reductive Amination of a Keto Intermediate
Synthesis of 5-Oximinoisoindole-1,3-dione
2-Cycloheptyl-5-nitroso-isoindole-1,3-dione is prepared by treating the nitro compound with hydroxylamine hydrochloride in ethanol. The nitroso intermediate is subsequently reduced to an oxime using sodium dithionite.
Reaction Conditions :
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Reducing agent: Na₂S₂O₄ (2.0 equiv)
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Solvent: Ethanol/water (3:1)
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Temperature: 70°C
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Duration: 3 hours
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Yield: 75–80%
Oxime Reduction to Amine
The oxime group is reduced to an amino group using hydrogenation or catalytic transfer hydrogenation. This method provides excellent regioselectivity but requires additional purification steps.
Reaction Conditions :
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Catalyst: Raney Ni (5 wt%)
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Solvent: Methanol
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Pressure: 30 psi H₂
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Temperature: 50°C
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Duration: 4 hours
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Yield: 70–75%
Comparative Analysis of Methods
| Method | Advantages | Disadvantages | Yield (%) |
|---|---|---|---|
| Nitration-Reduction | High yields, scalable | Requires handling of HNO₃ and H₂ | 85–90 |
| Buchwald-Hartwig | Avoids nitro intermediates | Low yields, expensive catalysts | 50–60 |
| Reductive Amination | Excellent regioselectivity | Multi-step, longer reaction times | 70–75 |
Purification and Characterization
Recrystallization
The crude product is purified via recrystallization from ethanol or ethyl acetate, removing unreacted starting materials and byproducts.
Conditions :
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Solvent: Ethanol (95%)
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Temperature: 0–4°C (slow cooling)
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Purity: ≥98% (HPLC)
Chromatographic Techniques
Flash chromatography on silica gel (ethyl acetate/hexane, 1:3) further purifies the compound, particularly for methods involving palladium catalysts.
Challenges and Optimization
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Regioselectivity in Nitration : The electron-withdrawing effect of the anhydride groups directs nitration to position 4, but competing ortho/meta products may form if temperature control is inadequate.
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Hydrogenation Safety : High-pressure H₂ requires specialized equipment to mitigate explosion risks.
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Amino Group Stability : The primary amino group is prone to oxidation, necessitating inert atmosphere storage .
Chemical Reactions Analysis
Types of Reactions: 5-Amino-2-cycloheptyl-2,3-dihydro-1H-isoindole-1,3-dione can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Generation of various substituted isoindole derivatives.
Scientific Research Applications
Anticancer Activity
Research has indicated that isoindole derivatives exhibit promising anticancer properties. Studies have shown that compounds similar to 5-amino-2-cycloheptyl-2,3-dihydro-1H-isoindole-1,3-dione can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance, a study by Scerba et al. (2021) demonstrated that isoindole derivatives could effectively target specific cancer pathways, leading to decreased tumor growth in vitro and in vivo models .
Neuroprotective Effects
The neuroprotective potential of isoindole derivatives is another area of interest. Compounds like 5-amino-2-cycloheptyl-2,3-dihydro-1H-isoindole-1,3-dione are being investigated for their ability to protect neuronal cells from oxidative stress and neuroinflammation. Preliminary findings suggest that these compounds may modulate neurotrophic factors and reduce neurodegeneration associated with diseases like Alzheimer's and Parkinson's .
Building Block for Complex Molecules
5-amino-2-cycloheptyl-2,3-dihydro-1H-isoindole-1,3-dione serves as a versatile building block in organic synthesis. It can be utilized to create more complex structures through various reactions such as cyclization and functionalization. Its unique structure allows for the introduction of diverse functional groups, making it valuable in the synthesis of pharmaceuticals and agrochemicals .
Polymer Chemistry
In materials science, the incorporation of isoindole derivatives into polymer matrices has been explored for enhancing material properties. Research indicates that these compounds can improve thermal stability and mechanical strength when integrated into polymer composites. This application is particularly relevant in the development of advanced materials for electronics and aerospace .
Case Studies
Mechanism of Action
The mechanism by which 5-amino-2-cycloheptyl-2,3-dihydro-1H-isoindole-1,3-dione exerts its effects involves interactions with specific molecular targets and pathways. The amino group and the cycloheptyl moiety play crucial roles in binding to receptors or enzymes, leading to biological responses. The exact mechanism may vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The isoindole-1,3-dione scaffold is highly modular, with variations in substituents leading to diverse biological and chemical profiles. Below is a comparative analysis of structurally related compounds:
Key Comparisons:
Substituent Effects on Physicochemical Properties Cycloheptyl vs. Aromatic vs. Aliphatic Substituents (): Phenyl and pyridinyl groups introduce π-π stacking capabilities, while cycloheptyl favors hydrophobic interactions. The pyridinyl variant () adds basicity, enabling pH-dependent solubility.
Biological Activity The 5-amino group is critical in PROTAC design, as seen in , where analogous compounds degrade androgen receptors. The cycloheptyl derivative may optimize binding to hydrophobic pockets in target proteins compared to smaller substituents.
Synthetic Accessibility
- Cycloheptyl and cyclopropylmethyl derivatives are synthesized via amine-phthalic anhydride coupling (). Larger substituents like cycloheptyl may require optimized reaction conditions (e.g., prolonged heating) to overcome steric hindrance.
- Heteroaromatic variants () necessitate selective protection/deprotection strategies to preserve functional group integrity.
Biological Activity
5-Amino-2-cycloheptyl-2,3-dihydro-1H-isoindole-1,3-dione (CAS No. 4636-65-1) is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and other therapeutic applications. This article reviews the biological activity of this compound, including its synthesis, pharmacological properties, and relevant case studies.
- Molecular Formula : C14H16N2O2
- Molecular Weight : 244.29 g/mol
- SMILES Notation : Nc1ccc2C(=O)NC(=O)c2c1
Synthesis
The synthesis of 5-amino-2-cycloheptyl-2,3-dihydro-1H-isoindole-1,3-dione involves a multi-step reaction process. The initial steps typically include the use of acetic acid and palladium on activated carbon under specific conditions to yield the desired compound .
Anticancer Activity
Recent studies have highlighted the anticancer potential of isoindole derivatives, including 5-amino-2-cycloheptyl-2,3-dihydro-1H-isoindole-1,3-dione. The compound has been evaluated against various cancer cell lines using standard assays such as MTT and GI50/TGI values.
Table 1: Anticancer Activity Profiles
| Cell Line | IC50 (μM) | Reference |
|---|---|---|
| A549 | 15.72 | National Cancer Institute Study |
| HeLa | 140.60 | In Vivo Studies |
| HT-29 | - | Preclinical Trials |
The compound exhibited significant cytotoxic effects against A549 lung adenocarcinoma cells with an IC50 value of approximately 15.72 μM . Additionally, in vivo studies demonstrated tumor growth inhibition in xenograft models using nude mice .
The mechanism underlying the anticancer activity of 5-amino-2-cycloheptyl-2,3-dihydro-1H-isoindole-1,3-dione is believed to involve inhibition of key enzymes associated with cancer cell proliferation and survival. Specifically, it has been suggested that isoindole derivatives may act as tyrosine kinase inhibitors .
Other Biological Activities
Beyond its anticancer properties, preliminary investigations have indicated potential anti-inflammatory and antimicrobial activities associated with this compound. However, more comprehensive studies are required to elucidate these effects fully.
Case Studies
A notable study involved the administration of 5-amino-2-cycloheptyl-2,3-dihydro-1H-isoindole-1,3-dione to mice with induced tumors. The results indicated a marked reduction in tumor size compared to control groups over a period of 60 days . Histopathological analyses further supported these findings by demonstrating reduced malignancy in treated tissues.
Q & A
Q. How to integrate this compound into a theoretical framework for mechanistic studies (e.g., kinase inhibition)?
- Methodological Answer : Link experiments to established kinase inhibition models (e.g., ATP-competitive binding). Use molecular dynamics simulations (e.g., GROMACS) to visualize interactions with kinase active sites. Validate hypotheses via site-directed mutagenesis of key residues (e.g., DFG motif) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
